molecular formula C15H10ClFN2O2S2 B14568703 Benzenesulfonamide, 4-chloro-N-[4-(4-fluorophenyl)-2-thiazolyl]- CAS No. 61383-86-6

Benzenesulfonamide, 4-chloro-N-[4-(4-fluorophenyl)-2-thiazolyl]-

Cat. No.: B14568703
CAS No.: 61383-86-6
M. Wt: 368.8 g/mol
InChI Key: NDXNJTGGFNJOTM-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-chloro-N-[4-(4-fluorophenyl)-2-thiazolyl]- is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzenesulfonamide group, a chloro substituent, and a thiazolyl group attached to a fluorophenyl ring. Its unique structure imparts specific chemical and physical properties that make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-chloro-N-[4-(4-fluorophenyl)-2-thiazolyl]- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. This can be achieved through the sulfonation of benzene followed by the introduction of the amide group. The chloro substituent is then introduced via chlorination reactions. The thiazolyl group is synthesized separately and then coupled with the benzenesulfonamide core under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-chloro-N-[4-(4-fluorophenyl)-2-thiazolyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides.

Scientific Research Applications

Benzenesulfonamide, 4-chloro-N-[4-(4-fluorophenyl)-2-thiazolyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-chloro-N-[4-(4-fluorophenyl)-2-thiazolyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. One of the key pathways is the inhibition of carbonic anhydrase, an enzyme involved in various physiological processes. By inhibiting this enzyme, the compound can exert effects on cellular metabolism, pH regulation, and other critical functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of benzenesulfonamide, 4-chloro-N-[4-(4-fluorophenyl)-2-thiazolyl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications that require precise molecular interactions .

Properties

CAS No.

61383-86-6

Molecular Formula

C15H10ClFN2O2S2

Molecular Weight

368.8 g/mol

IUPAC Name

4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C15H10ClFN2O2S2/c16-11-3-7-13(8-4-11)23(20,21)19-15-18-14(9-22-15)10-1-5-12(17)6-2-10/h1-9H,(H,18,19)

InChI Key

NDXNJTGGFNJOTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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